头孢泊肟钠

描述

头孢泊肟是一种口服的第三代头孢菌素类抗生素。 它对多种革兰氏阳性和革兰氏阴性细菌有效,但对绿脓杆菌、肠球菌和脆弱拟杆菌等细菌无效 . 头孢泊肟常用于治疗急性中耳炎、咽炎、鼻窦炎和淋病等感染 .

科学研究应用

头孢泊肟具有广泛的科学研究应用,包括:

化学: 在头孢菌素化学和合成研究中用作模型化合物。

生物学: 研究其与细菌酶和细胞壁合成途径的相互作用。

医学: 广泛研究其治疗细菌感染的疗效,包括呼吸道感染和泌尿道感染.

工业: 用于开发新的抗生素制剂和药物递送系统.

作用机制

头孢泊肟通过抑制细菌细胞壁合成发挥其抗菌作用。它优先结合青霉素结合蛋白 3 (PBP 3),抑制肽聚糖的生成,肽聚糖是细菌细胞壁的关键组成部分。 这会导致细菌细胞裂解和死亡 . 头孢泊肟的活性代谢产物(在头孢泊肟酯水解后形成)负责其抗菌活性 .

生化分析

Biochemical Properties

Cefpodoxime sodium inhibits the synthesis of peptidoglycan in bacterial cell walls . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .

Cellular Effects

Cefpodoxime sodium has a wide range of effects on various types of cells. It is known to inhibit bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Molecular Mechanism

The bactericidal activity of Cefpodoxime sodium results from its inhibition of cell wall synthesis. The active metabolite of Cefpodoxime sodium binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .

Temporal Effects in Laboratory Settings

Cefpodoxime sodium has an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure

Dosage Effects in Animal Models

The dose of Cefpodoxime sodium for dogs is typically 2.3 to 4.5 mg per pound of body weight based on the type and severity of infection . It is usually prescribed for a period of 5 to 7 days, but it can be given for up to 10 days if needed .

Metabolic Pathways

Cefpodoxime sodium is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration of 100 mg of Cefpodoxime proxetil to fasting subjects, approximately 50% of the administered Cefpodoxime dose was absorbed systemically .

Transport and Distribution

Cefpodoxime sodium has good tissue penetration, including lung and tonsils, and penetrates into pleural fluid

准备方法

合成路线和反应条件: 头孢泊肟通过多步合成过程合成,该过程涉及 7-氨基头孢烷酸 (7-ACA) 与各种侧链的缩合反应。主要步骤包括:

酰化: 用合适的酰化剂对 7-ACA 进行酰化,以引入所需的侧链。

环化: 酰化的中间体进行环化,形成头孢菌素核心结构。

工业生产方法: 头孢泊肟的工业生产涉及大规模发酵过程,用于生产 7-ACA,然后进行类似于上述的化学合成步骤。 该过程针对高产率和高纯度进行了优化,确保生产出药用级头孢泊肟 .

化学反应分析

反应类型: 头孢泊肟经历多种化学反应,包括:

水解: 头孢泊肟酯中的酯基在体内水解,释放出活性头孢泊肟。

氧化和还原: 头孢泊肟可以发生氧化和还原反应,但这些反应在治疗应用中并不常见。

常用试剂和条件:

水解: 通常在生理条件下(pH 7.4,37°C)在水的存在下发生。

氧化: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

主要生成产物:

水解: 生成活性头孢泊肟。

氧化和还原: 可以导致各种氧化或还原衍生物,具体取决于特定条件。

相似化合物的比较

头孢泊肟与其他头孢菌素(如头孢克肟、头孢呋辛和头孢噻肟)进行了比较:

头孢克肟: 类似的活性谱,但对某些革兰氏阳性细菌的疗效较低。

头孢呋辛: 对产生β-内酰胺酶的细菌更有效,但对革兰氏阴性细菌的疗效较低。

头孢噻肟: 类似的活性谱,但主要用于静脉注射

独特性: 头孢泊肟的口服生物利用度和广谱活性使其成为治疗各种感染的多功能抗生素。 它在β-内酰胺酶存在下的稳定性也有助于其对抗耐药菌株的有效性 .

类似化合物:

- 头孢克肟

- 头孢呋辛

- 头孢噻肟

属性

Key on ui mechanism of action |

Cefpodoxime is active against a wide spectrum of Gram-positive and Gram-negative bacteria. Cefpodoxime is stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and cephalosporins, due to their production of beta-lactamase, may be susceptible to cefpodoxime. Cefpodoxime is inactivated by certain extended spectrum beta-lactamases. The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls. |

|---|---|

CAS 编号 |

82619-04-3 |

分子式 |

C15H17N5NaO6S2 |

分子量 |

450.5 g/mol |

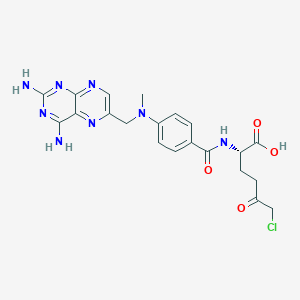

IUPAC 名称 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/b19-8-;/t9-,13-;/m1./s1 |

InChI 键 |

CQHUQKSVVNWKKT-XYNKDNFRSA-N |

SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

手性 SMILES |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.[Na] |

规范 SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.[Na] |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

1.85e-01 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cefpodoxime sodium; R 3746; R-3746; R3746; R 3763; R-3763; R3763; U 76253A; U-76253A; U76253A; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。